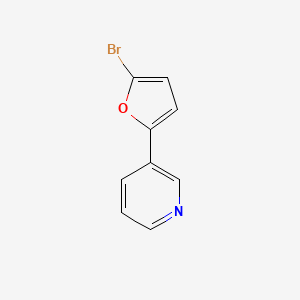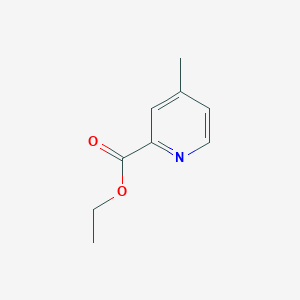
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine
Overview
Description
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine, also known as CBMPH, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 154-156°C and a boiling point of 220-221°C. CBMPH is a hydrazine derivative that has been used as a reagent in the synthesis of various compounds such as quinones, chromones, and amides. It is also used as a starting material for the synthesis of various pharmaceuticals, including anti-cancer drugs. In addition, it has been used in the synthesis of polymers, in the preparation of catalysts, and in the production of dyes and pigments.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Structure Characterization: A study focused on synthesizing and characterizing the structure of a new aromatic hydrazone derivative, providing insights into its chemical properties and potential applications in materials science or chemical engineering (Tian Xiao-xue, 2011).
Antimicrobial Activities
- Antibacterial and Antifungal Activities: Several compounds, including derivatives of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine, have shown moderate to excellent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (S. Bharti et al., 2010).
Antidepressant and Anticonvulsant Activities
- Antidepressant Activities: Research into the synthesis of 3,5-diphenyl-2-pyrazoline derivatives revealed compounds with significant antidepressant activities, highlighting the therapeutic potential of these chemicals in mental health treatment (E. Palaska et al., 2001).
- Anticonvulsant Activities: Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed and evaluated for anticonvulsant activity, suggesting their application in treating seizure disorders (Laxmi Tripathi & Praveen Kumar, 2013).
Environmental and Biological Sensing
- Fluorescent Probes for Hydrazine Detection: Studies have developed fluorescent probes for sensitive and selective detection of hydrazine in environmental and biological samples, which is crucial for monitoring pollutants and evaluating biotoxicity (Meiqing Zhu et al., 2019).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTMHCYHSJOETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566445 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-04-2 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

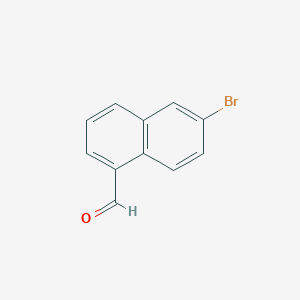
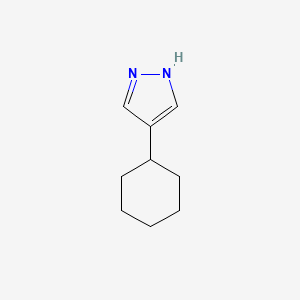
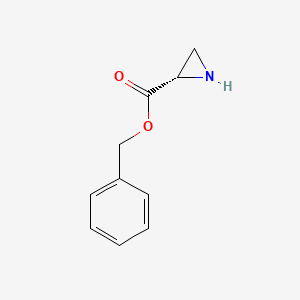
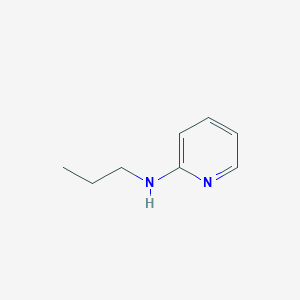
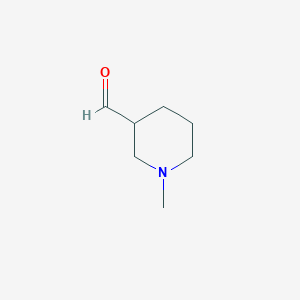
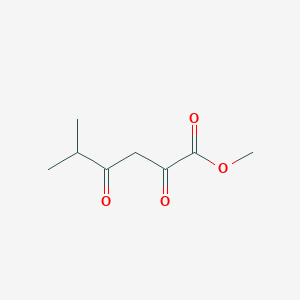
![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

